5'-o-Methylthymidine

Übersicht

Beschreibung

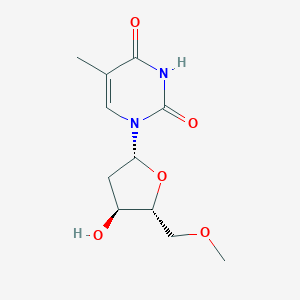

5’-O-Methylthymidine is a modified nucleoside that is structurally similar to thymidine. It is characterized by the presence of a methyl group at the 5’ position of the sugar moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Methylthymidine typically involves the methylation of thymidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of 5’-O-Methylthymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-Methylthymidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield deoxy derivatives.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various methylated and deoxy derivatives, which have distinct biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Design

5'-OMeT is frequently used in the design of custom oligonucleotides for research purposes. Its incorporation into oligonucleotides can enhance hybridization properties, improve binding specificity, and reduce off-target effects.

Benefits of Incorporating 5'-OMeT:

- Increased Stability: The methoxy group provides resistance against nucleases, extending the half-life of oligonucleotides in biological systems.

- Enhanced Hybridization: The presence of 5'-OMeT can improve the melting temperature (Tm) of duplexes formed with complementary strands.

- Reduced Immunogenicity: Oligonucleotides containing 5'-OMeT exhibit lower immunostimulatory activity, making them suitable for therapeutic applications where immune response is a concern .

Therapeutic Applications

The therapeutic potential of 5'-OMeT has been explored in various studies, particularly in antisense oligonucleotide (ASO) therapies.

Case Study: Nusinersen (Spinraza®)

- Nusinersen, an ASO approved for spinal muscular atrophy (SMA), incorporates modified nucleotides including 5'-OMeT to enhance its efficacy and safety profile. Clinical trials have demonstrated significant improvements in motor function among treated patients .

Case Study: Mipomersen (Kynamro®)

- Mipomersen is another ASO that utilizes 5'-OMeT modifications to reduce immune activation while effectively targeting mRNA associated with hyperlipidemia. The use of this modification has contributed to its clinical success .

Epigenetic Research

5'-OMeT also plays a role in epigenetic studies due to its ability to influence gene expression through methylation patterns. Research has shown that modified oligonucleotides can induce epigenetic changes by targeting specific genes involved in cancer progression.

Example: IGF2 Gene Regulation

- A study demonstrated that oligonucleotides containing 5'-OMeT could trigger methylation at the promoter region of the IGF2 gene, which is implicated in various cancers. This finding highlights the potential for using 5'-OMeT-modified oligos as therapeutic agents to manipulate epigenetic states in cancer cells .

Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Oligonucleotide Design | Used to enhance stability and hybridization properties | Increased stability, reduced off-target effects |

| Antisense Oligonucleotides | Incorporated into ASOs like Nusinersen and Mipomersen | Improved efficacy and safety profile |

| Epigenetic Research | Induces methylation changes at target genes | Potential for cancer therapy |

Wirkmechanismus

The mechanism of action of 5’-O-Methylthymidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets nucleic acid binding proteins and enzymes, thereby modulating their activity. This can lead to the inhibition of viral replication and the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thymidine: The parent compound, which lacks the methyl group at the 5’ position.

5-Methylcytidine: Another modified nucleoside with a methyl group at the 5 position of the cytidine base.

2’-O-Methylthymidine: A similar compound with a methyl group at the 2’ position of the sugar moiety.

Uniqueness

5’-O-Methylthymidine is unique due to its specific methylation at the 5’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in various research and therapeutic applications .

Biologische Aktivität

5'-o-Methylthymidine (Tm) is a modified nucleoside that has garnered attention for its unique biological activities, particularly in the context of RNA modifications and immune modulation. This article explores the biological activity of Tm, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.

Overview of this compound

This compound is a methylated derivative of thymidine, characterized by the addition of a methyl group at the 5' position of the ribose sugar. Its chemical formula is with a molecular weight of approximately 244.26 g/mol .

Research indicates that Tm plays a significant role in modulating immune responses through its incorporation into transfer RNA (tRNA). Specifically, Tm has been shown to affect Toll-like receptor 7 (TLR7) activation, which is crucial for recognizing viral RNA and initiating immune responses.

Immune Modulation via TLR7

A study demonstrated that the incorporation of Tm into tRNA Lys 3 resulted in a significant reduction in the activation of TLR7 in human peripheral blood mononuclear cells (PBMCs). The dual methylation at positions C5 and 2'O was essential for this immunosuppressive effect, as neither modification alone produced a similar outcome . This finding suggests that Tm can act as an immune evasion mechanism by altering how tRNA is recognized by the immune system.

Biological Activities

The biological activities associated with Tm include:

- Immunosuppression : By modifying tRNA, Tm can inhibit the activation of immune pathways, particularly those involving TLR7. This has implications for understanding how certain viruses evade immune detection .

- Antiviral Activity : Some studies have indicated that modified nucleosides like Tm can exhibit antiviral properties. For instance, thymidine analogs have been shown to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) .

Case Study: Impact on Immune Responses

In a controlled experimental setup, PBMCs treated with tRNA containing Tm showed a marked decrease in interferon responses compared to controls. This was attributed to the structural modifications induced by Tm, which altered the recognition patterns by immune receptors .

Table: Summary of Biological Activities of this compound

Therapeutic Implications

The immunomodulatory properties of Tm suggest potential therapeutic applications in conditions where modulation of the immune response is beneficial. For example:

- Autoimmune Diseases : By dampening excessive immune responses, Tm could serve as a therapeutic agent in autoimmune disorders.

- Viral Infections : The ability of Tm to inhibit viral replication may be harnessed in developing antiviral therapies.

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKNHCDUKONFQ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560858 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-60-0 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.